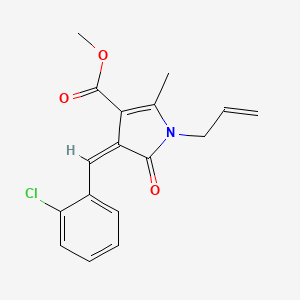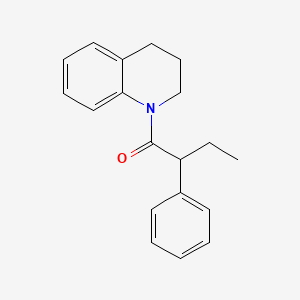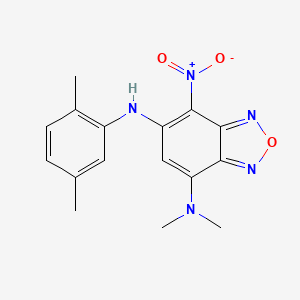![molecular formula C23H23NO2 B3955048 N-[4-(benzyloxy)phenyl]-2-phenylbutanamide](/img/structure/B3955048.png)
N-[4-(benzyloxy)phenyl]-2-phenylbutanamide
Vue d'ensemble
Description
N-[4-(benzyloxy)phenyl]-2-phenylbutanamide is a chemical compound that belongs to the class of amides. It is commonly known as 'BPN14770' and has been studied for its potential applications in the field of neuroscience. This compound has been found to have promising effects on cognitive function and has been researched for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
BPN14770 works by inhibiting an enzyme called phosphodiesterase-4D (PDE4D). This enzyme is responsible for breaking down cyclic adenosine monophosphate (cAMP), which is a signaling molecule in the brain that is important for memory and learning. By inhibiting PDE4D, BPN14770 increases the levels of cAMP, which enhances cognitive function.
Biochemical and Physiological Effects:
Studies have shown that BPN14770 has a number of biochemical and physiological effects. This compound has been found to increase the levels of cAMP in the brain, which enhances cognitive function. BPN14770 has also been found to reduce the levels of toxic proteins in the brain that are associated with neurodegenerative diseases. Additionally, this compound has been found to have anti-inflammatory effects, which may be beneficial in treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BPN14770 has several advantages for lab experiments. This compound has been extensively researched and has been found to have promising effects on cognitive function and neurodegenerative diseases. Additionally, BPN14770 has a well-defined mechanism of action, which makes it easier to study. However, there are also limitations to using BPN14770 in lab experiments. This compound is relatively new, and more research is needed to fully understand its effects. Additionally, BPN14770 has not yet been tested in humans, so its safety and efficacy are still unknown.
Orientations Futures
There are several future directions for research on BPN14770. One potential direction is to further investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its effects on other cognitive functions, such as attention and executive function. Additionally, more research is needed to fully understand the safety and efficacy of BPN14770 in humans. Overall, BPN14770 has promising potential for the treatment of neurodegenerative diseases and cognitive enhancement, and further research is needed to fully explore its potential.
Applications De Recherche Scientifique
BPN14770 has been extensively researched for its potential applications in the field of neuroscience. Studies have shown that this compound has promising effects on cognitive function and has been found to improve memory and learning in animal models. BPN14770 has also been researched for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound can reduce the levels of toxic proteins in the brain that are associated with these diseases.
Propriétés
IUPAC Name |
2-phenyl-N-(4-phenylmethoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-2-22(19-11-7-4-8-12-19)23(25)24-20-13-15-21(16-14-20)26-17-18-9-5-3-6-10-18/h3-16,22H,2,17H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIGQGYIALWEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387718 | |
| Record name | ST50722057 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6611-65-0 | |
| Record name | ST50722057 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-methoxy-N'-[(2-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3954977.png)
![6a,12c-dihydroacenaphtho[1,2-b]quinoxaline](/img/structure/B3954983.png)
![2-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate](/img/structure/B3954984.png)

![ethyl 4-[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoate](/img/structure/B3955001.png)
![2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B3955010.png)
![7-(2,2-dimethylpropyl)-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3955017.png)
![N-[4-(aminocarbonyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B3955020.png)

![(4-chlorophenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone](/img/structure/B3955030.png)
![4-amino-N-(4-methoxyphenyl)-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3-thiazole-5-carboxamide](/img/structure/B3955032.png)
![2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B3955045.png)